molecular formula C22H26N2O3 B259062 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Katalognummer B259062
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: FARFOWZUEPEIHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BMS-986177, is a small molecule inhibitor that targets the protein Tyk2. It is a potential drug candidate for the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease.

Wirkmechanismus

1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a selective inhibitor of Tyk2, which is a member of the Janus kinase (JAK) family of proteins. Tyk2 is involved in the signaling pathways of various cytokines, such as interleukin-12 (IL-12) and interferon-alpha (IFN-α), which are important mediators of inflammation and immune response. By inhibiting Tyk2, 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can block the downstream signaling of these cytokines and reduce the activity of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potent and selective inhibitory activity against Tyk2 in vitro and in vivo. In preclinical studies, 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-17 and IL-23, and to suppress the activation of T cells and macrophages. 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for clinical development.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for Tyk2, which reduces the risk of off-target effects and toxicity. Another advantage is its potency and efficacy in preclinical studies, which suggests that it has the potential to be an effective treatment for autoimmune diseases. However, one limitation is the lack of data on the long-term safety and efficacy of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in humans, as clinical trials are still ongoing. Another limitation is the complexity of autoimmune diseases, which involve multiple pathways and mechanisms, and may require combination therapies or personalized treatments.

Zukünftige Richtungen

There are several future directions for the research and development of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further explore its therapeutic potential in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its mechanism of action in more detail, including its effects on specific immune cell populations and signaling pathways. Other future directions include optimizing the synthesis method for large-scale production, developing biomarkers for patient selection and monitoring, and exploring combination therapies with other drugs.

Synthesemethoden

The synthesis of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process, starting with the reaction of 4-sec-butylphenylboronic acid and 4-methoxyphenylisocyanate to form an intermediate. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis method has been optimized for high yields and purity, and the final product has been characterized by various analytical techniques, such as NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. Tyk2 is a protein that plays a key role in the immune system, and its inhibition by 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can suppress the activity of various immune cells, such as T cells and macrophages. In preclinical studies, 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be effective in reducing inflammation and disease severity in animal models of psoriasis, inflammatory bowel disease, and lupus. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in humans.

Eigenschaften

Produktname

1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Molekularformel

C22H26N2O3

Molekulargewicht

366.5 g/mol

IUPAC-Name

1-(4-butan-2-ylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H26N2O3/c1-4-15(2)16-5-9-19(10-6-16)24-14-17(13-21(24)25)22(26)23-18-7-11-20(27-3)12-8-18/h5-12,15,17H,4,13-14H2,1-3H3,(H,23,26)

InChI-Schlüssel

FARFOWZUEPEIHI-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC

Kanonische SMILES

CCC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.